Cas no 1256355-72-2 (3-(4-Cyanophenylmethoxy)phenylboronic acid)

3-(4-Cyanophenylmethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-((4-Cyanobenzyl)oxy)phenyl)boronic acid
- [3-[(4-cyanophenyl)methoxy]phenyl]boronic acid
- 3-(4-CYANOPHENYLMETHOXY)PHENYLBORONIC ACID
- X1963
- 3-(4-Cyanophenylmethoxy)phenylboronic acid
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- MDL: MFCD12463473
Computed Properties
- Exact Mass: 253.09100
Experimental Properties
- PSA: 73.48000
- LogP: 0.81708
3-(4-Cyanophenylmethoxy)phenylboronic acid Security Information
3-(4-Cyanophenylmethoxy)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(4-Cyanophenylmethoxy)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C989778-250mg |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 250mg |
$546.00 | 2023-05-18 | ||
abcr | AB309910-5 g |
3-(4-Cyanophenylmethoxy)phenylboronic acid; . |
1256355-72-2 | 5g |
€2129.00 | 2023-04-26 | ||
abcr | AB309910-1 g |
3-(4-Cyanophenylmethoxy)phenylboronic acid; . |
1256355-72-2 | 1g |
€696.50 | 2023-04-26 | ||
Ambeed | A831578-1g |
(3-((4-Cyanobenzyl)oxy)phenyl)boronic acid |
1256355-72-2 | 95+% | 1g |
$333.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249408-5g |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 95+% | 5g |
¥16042.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249408-1g |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 95+% | 1g |
¥5040.00 | 2024-08-09 | |
Chemenu | CM206676-1g |
(3-((4-Cyanobenzyl)oxy)phenyl)boronic acid |
1256355-72-2 | 95% | 1g |
$438 | 2023-02-03 | |
TRC | C989778-100mg |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 100mg |
$276.00 | 2023-05-18 | ||
TRC | C989778-1g |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 1g |
$1200.00 | 2023-05-18 | ||
TRC | C989778-500mg |
3-(4-Cyanophenylmethoxy)phenylboronic acid |
1256355-72-2 | 500mg |
$844.00 | 2023-05-18 |
3-(4-Cyanophenylmethoxy)phenylboronic acid Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 3-(4-Cyanophenylmethoxy)phenylboronic acid
Introduction to 3-(4-Cyanophenylmethoxy)phenylboronic Acid (CAS No: 1256355-72-2)
3-(4-Cyanophenylmethoxy)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 1256355-72-2, features a unique structural framework comprising a boronic acid moiety linked to a phenyl ring substituted with a cyanophenylmethoxy group. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various high-value molecules.
The boronic acid component of 3-(4-cyanophenylmethoxy)phenylboronic acid is particularly noteworthy due to its role as a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The boronic acid derivative serves as a crucial coupling partner, facilitating the construction of complex aromatic and heterocyclic structures. This capability has been leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
In recent years, there has been a surge in research focused on the applications of boronic acids in drug discovery and development. The ability to incorporate boronic acid functionalities into molecular frameworks has opened up new avenues for designing bioactive compounds with enhanced pharmacological profiles. For instance, boron-containing compounds have shown promise in targeted therapy, particularly in the context of cancer treatment. The unique electronic properties of boronic acids allow for selective interactions with biological targets, which can be harnessed to develop more effective and less toxic therapeutic agents.
The 4-cyanophenylmethoxy substituent in 3-(4-cyanophenylmethoxy)phenylboronic acid adds another layer of complexity and functionality to the molecule. The cyano group is known for its ability to influence electronic distribution and reactivity, while the methoxy group can participate in hydrogen bonding interactions. These features make the compound a versatile building block for designing molecules with tailored properties. For example, such modifications can enhance binding affinity to biological targets or improve metabolic stability post-administration.
Recent advancements in computational chemistry have further highlighted the potential of 3-(4-cyanophenylmethoxy)phenylboronic acid as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can be engineered to interact with specific protein targets involved in various diseases. By leveraging computational tools, researchers can predict optimal modifications to enhance binding affinity and reduce off-target effects. This approach has accelerated the discovery process and led to the identification of novel lead compounds for further optimization.
The synthesis of 3-(4-cyanophenylmethoxy)phenylboronic acid (CAS No: 1256355-72-2) presents its own set of challenges due to the sensitivity of the boronic acid group. However, modern synthetic methodologies have significantly improved the efficiency and scalability of its production. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have made it possible to construct complex boronic acid derivatives with high yields and purity. These advancements have not only facilitated academic research but also enabled industrial applications in pharmaceutical manufacturing.
The role of 3-(4-cyanophenylmethoxy)phenylboronic acid extends beyond pharmaceutical applications into materials science. Boron-containing compounds are increasingly being explored for their potential in developing advanced materials with unique properties. For instance, they can be incorporated into polymers to enhance thermal stability or used as precursors for creating functional coatings with anti-corrosive or anti-microbial properties. The versatility of this compound underscores its importance across multiple scientific disciplines.
In conclusion, 3-(4-cyanophenylmethoxy)phenylboronic acid represents a significant advancement in synthetic chemistry and molecular design. Its unique structural features and reactivity make it an indispensable tool for researchers working on drug discovery, materials science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in shaping the future of science and technology.
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